molecular formula C20H16O2 B326392 4-methylphenyl [1,1'-biphenyl]-4-carboxylate

4-methylphenyl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B326392
M. Wt: 288.3 g/mol
InChI Key: YPMMEXWAXISSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylphenyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C14H12O2. It is also known as methyl 4-phenylbenzoate or methyl biphenyl-4-carboxylate. This compound is characterized by a biphenyl structure with a carboxylate ester group and a methyl group attached to the phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methylphenyl [1,1'-biphenyl]-4-carboxylate can be synthesized through several methods. One common method involves the esterification of 4-biphenylcarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 4-methylphenyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation: 4-Methylbiphenyl-4-carboxylic acid.

    Reduction: 4-Methylphenyl biphenyl-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the reagent used.

Scientific Research Applications

4-methylphenyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methylphenyl [1,1'-biphenyl]-4-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    4-Methylbiphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Methyl 4-biphenylcarboxylate: Another name for the same compound.

    4-Phenylbenzoic acid methyl ester: Another name for the same compound.

Uniqueness: 4-methylphenyl [1,1'-biphenyl]-4-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its biphenyl structure provides stability and versatility, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(4-methylphenyl) 4-phenylbenzoate

InChI

InChI=1S/C20H16O2/c1-15-7-13-19(14-8-15)22-20(21)18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3

InChI Key

YPMMEXWAXISSBH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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